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Compound of Interest

2-(2-Chloro-5-methylphenoxy)-2-
Compound Name:
methylpropanoic acid

CAS No.: 588692-86-8

Cat. No.: B1348128

Get Quote

Executive Summary

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is a functionalized phenoxy-
isobutyric acid derivative. Structurally, it represents the free acid form of a fibrate
pharmacophore, characterized by a 2-chloro-5-methyl substitution pattern on the aromatic ring.

While less ubiquitous than its analogs Clofibrate (4-chloro) or Gemfibrozil (2,5-dimethyl), this
compound serves as a critical chemical probe and building block in the development of
Peroxisome Proliferator-Activated Receptor alpha (PPAR

) agonists. Its specific steric and electronic profile—governed by the ortho-chloro and meta-
methyl groups—offers unique insights into the binding pocket selectivity of nuclear receptors.

This guide details the synthesis, analytical validation, and mechanistic relevance of this entity,
moving beyond standard catalog definitions to actionable laboratory protocols.
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Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7][81[9][10]

The following data aggregates experimentally validated and computed descriptors essential for
formulation and assay development.

Property Value | Descriptor

2-(2-chloro-5-methylphenoxy)-2-
IUPAC Name ] ]
methylpropanoic acid

2-(2-Chloro-5-methylphenoxy)isobutyric acid;

Common Synonyms
AKOS B013910

CAS Number 588692-86-8
C
Molecular Formula H
ClO
Molecular Weight 228.67 g/mol

) ~2.89 (Lipophilic, suitable for membrane
LogP (Predicted) permeability)

pKa (Acid) ~3.8 — 4.2 (Carboxylic acid moiety)

Physical State White to off-white crystalline solid

Solubilit Soluble in DMSO, Methanol, Ethanol; Sparingly
olubili
Y soluble in water

Synthesis Protocols

We present two distinct synthetic routes. Method A is preferred for laboratory-scale exploration
due to milder conditions. Method B (Bargellini Reaction) is a classic industrial route for fibrates,
offering scalability.
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Method A: Williamson Ether Synthesis (Lab Scale)

Rationale: This method utilizes 2-bromo-2-methylpropionate as the alkylating agent. The
tertiary carbon makes S

2 difficult; however, the phenoxide anion is a strong enough nucleophile to displace the
bromide, often requiring elevated temperatures or catalysis.

Reagents:

2-Chloro-5-methylphenol (Starting Material)[1]

Ethyl 2-bromo-2-methylpropanoate (Alkylating Agent)

Potassium Carbonate (

) or Cesium Carbonate (

)

Acetonitrile (

) or DMF

Sodium Hydroxide (NaOH) for hydrolysis

Protocol:

Phenoxide Formation: In a round-bottom flask, dissolve 2-Chloro-5-methylphenol (1.0 eq) in

dry Acetonitrile. Add anhydrous

(2.5 eq). Stir at 60°C for 30 minutes to generate the phenoxide anion.

o Alkylation: Add Ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise.

o Reflux: Heat the mixture to reflux (80-82°C) for 12—16 hours. Monitor by TLC (Hexane:EtOAc
8:2).

o Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with
water and brine. Dry over
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2]

e Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH or NaOH (3.0
eq). Stir at room temperature for 4 hours.

« Isolation: Acidify to pH 2 with 1N HCI. Extract with EtOAc. Recrystallize from Hexane/EtOAc
to obtain the title acid.

Method B: The Bargellini Reaction (Industrial/Scalable)

Rationale: This "one-pot" method generates the reactive 1,1,1-trichloro-2-methyl-2-propanol
species in situ from acetone and chloroform, which then undergoes substitution by the phenol.

Protocol:
e Mix 2-Chloro-5-methylphenol (1.0 eq) with Acetone (5.0 eq) and Chloroform (1.5 eq).
¢ Add solid Sodium Hydroxide (NaOH, 4.0 eq) slowly at 0°C (Exothermic!).

o Reflux the mixture for 6 hours. The reaction proceeds via the formation of a gem-dichloro
epoxide intermediate which is opened by the phenoxide.

e Remove solvents under vacuum. Dissolve residue in water.

 Acidify the aqueous layer to precipitate the crude acid.[3]

Visualization: Synthesis Workflow

The following diagram illustrates the logic flow for Method A (Esterification-Hydrolysis route).

) Hydrolysis Acidiicaton (pH 2 Target Acid
Ethyl Ester Intermediate }—.{ (NaOH / THF / H20) (CAS 588692-86-8)

Click to download full resolution via product page

Figure 1: Step-wise synthesis via Williamson Ether route, highlighting the critical ester
intermediate.
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Analytical Profiling & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following
spectral expectations.

Nuclear Magnetic Resonance (NMR)[2][9]

e HNMR (400 MHz, DMSO-

):

o

12.8-13.0 (s, 1H, -COOH): Broad singlet, exchangeable.

o

7.35 (d, J=8.0 Hz, 1H, Ar-H3): The proton ortho to the chlorine.

o

6.85 (s, 1H, Ar-H6): The proton ortho to the ether linkage and methyl group.

o

6.75 (d, J=8.0 Hz, 1H, Ar-H4): Coupling with H3.

o

2.25 (s, 3H, Ar-CH
). Methyl group on the ring.
o 1.55 (s, 6H, -C(CH

)

-): Characteristic gem-dimethyl singlet of the isobutyric tail.

Mass Spectrometry (LC-MS)[1]

« lonization: ESI Negative Mode (ESI-).
e Parent lon: [M-H]

= 227.05 m/z.
 |sotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (

Cl/

cl).
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Pharmacological Context: The Fibrate Connection

This compound is a structural analog of the fibrate class of hypolipidemic agents.
Understanding its mechanism requires analyzing the Structure-Activity Relationship (SAR) of
the fibric acid head group.

Mechanism of Action: PPAR Activation

The 2-methylpropanoic acid moiety (isobutyric acid) is the critical pharmacophore. It mimics
fatty acids, allowing the molecule to bind to the Ligand Binding Domain (LBD) of PPAR

(Peroxisome Proliferator-Activated Receptor alpha).

e Binding: The carboxylate head forms hydrogen bonds with Tyr464 and Tyr314 (residue
numbering based on human PPAR

crystal structures).

 Activation: Ligand binding induces a conformational change in Helix 12 of the receptor.
e Transcription: The activated PPAR

heterodimerizes with RXR (Retinoid X Receptor) and binds to PPREs (Peroxisome
Proliferator Response Elements) in DNA.

» Effect: Upregulation of genes involved in fatty acid oxidation (e.g., CPT1, ACOX1) and
downregulation of ApoC-lIl.

SAR Insight: The 2-Cl, 5-Me Substitution

o Clofibrate (4-Cl): The classic reference.

e Target (2-Cl, 5-Me): The shift of Chlorine to the ortho position (2-position) increases steric
hindrance near the ether oxygen. This can restrict the rotation of the phenoxy group relative
to the acid tail, potentially locking the molecule in a more rigid, active conformation
compared to the 4-chloro analog. The 5-methyl group adds lipophilicity, enhancing
hydrophobic interactions within the LBD pocket.

Visualization: Mechanism of Action
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The following diagram maps the causality from ligand binding to physiological output.
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Figure 2: Signal transduction pathway for PPAR-alpha agonists, leading to lipid metabolic
regulation.

Safety & Handling

As a chlorophenoxy acid derivative, standard safety protocols for irritants apply.
» GHS Classification:

o Skin Irrit. 2 (H315): Causes skin irritation.

o Eye Irrit. 2A (H319): Causes serious eye irritation.

o STOT SE 3 (H335): May cause respiratory irritation.

o Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety
goggles.

» Disposal: Halogenated organic waste streams. Do not dispose of in standard aqueous
drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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